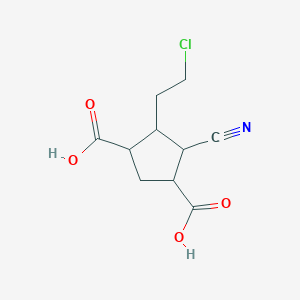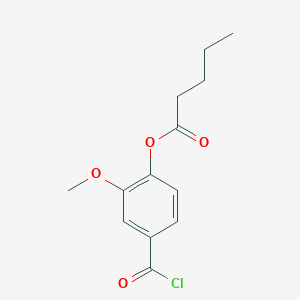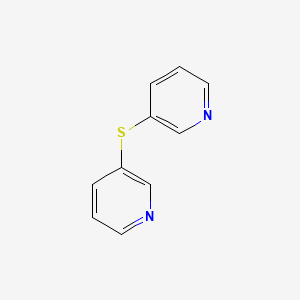
3,3'-Sulfanediyldipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediyldipyridine is a heterocyclic compound that features two pyridine rings connected by a sulfur atom at the 3-position of each ring. Pyridine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of sulfur in the molecule adds unique chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediyldipyridine typically involves the coupling of two pyridine rings through a sulfur linkage. One common method is the reaction of 3-chloropyridine with a sulfur source under specific conditions. For instance, the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group, and subsequent reduction, can yield 3,3’-Sulfanediyldipyridine .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial to ensure the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Sulfanediyldipyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Aplicaciones Científicas De Investigación
3,3’-Sulfanediyldipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of 3,3’-Sulfanediyldipyridine have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediyldipyridine involves its interaction with molecular targets through its pyridine rings and sulfur atom. The sulfur atom can form bonds with metal ions, making the compound a useful ligand in coordination chemistry. The pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3,3’-Dithiobis(pyridine): Similar structure but with two sulfur atoms linking the pyridine rings.
3,3’-Oxydipyridine: Features an oxygen atom instead of sulfur.
3,3’-Selenodipyridine: Contains a selenium atom in place of sulfur.
Uniqueness: 3,3’-Sulfanediyldipyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as higher nucleophilicity and the ability to form strong metal-sulfur bonds. These properties make it particularly useful in applications requiring specific interactions with metal ions and other electrophilic species .
Propiedades
Número CAS |
57331-00-7 |
|---|---|
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
3-pyridin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C10H8N2S/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
Clave InChI |
WTCGPFZVMHRHQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)SC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


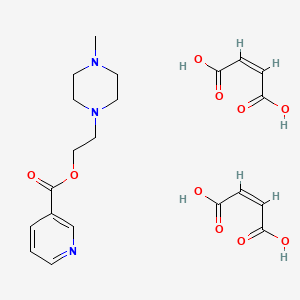
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
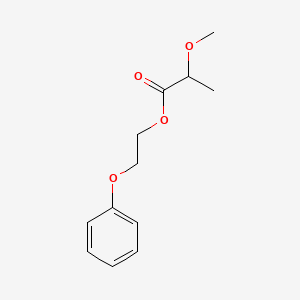
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
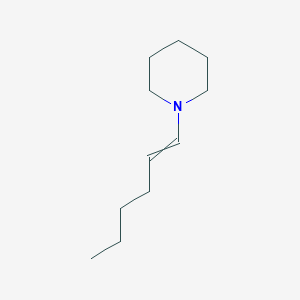
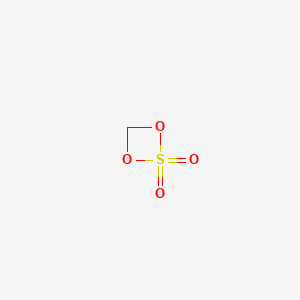
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)


